Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate
Description
tert-Butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carboxylate group at position 1, a bromine atom at position 5, and a bromomethyl substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atoms at positions 3 and 5 enhance its reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPBZOEZXCOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Bromomethylation of Indole Precursors
A common approach starts with an appropriately substituted indole or indole derivative:
Step 1: Bromination at the 5-position
The 5-position bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Radical initiators like azobisisobutyronitrile (AIBN) can be used to facilitate selective bromination at the 5-position.Step 2: Introduction of the bromomethyl group at the 3-position
The bromomethyl substituent is introduced via bromination of a methyl group at the 3-position or by direct bromomethylation using reagents such as phosphorus tribromide (PBr3) or NBS in the presence of radical initiators. For example, the hydroxymethyl derivative tert-butyl 5-hydroxymethyl-1H-indole-1-carboxylate can be converted to the bromomethyl compound using PBr3 in an ether/dichloromethane solvent system at low temperature (0°C to room temperature), achieving yields up to 93%.Step 3: Protection of the indole nitrogen
The nitrogen is protected by introducing a tert-butyl carbamate group, commonly through reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step stabilizes the molecule and enhances its solubility and reactivity in subsequent transformations.
Direct Bromination of tert-Butyl Indole Derivatives
An alternative method involves starting from tert-butyl 3-methyl-1H-indole-1-carboxylate, followed by:
- Bromination of the methyl group at the 3-position to form the bromomethyl derivative.
- Subsequent bromination at the 5-position of the indole ring using NBS or similar brominating agents.
This method benefits from regioselectivity and can be optimized by controlling reaction times, temperatures, and stoichiometry to maximize yield and purity.
| Step | Reagents and Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination (5-position) | N-bromosuccinimide (NBS), AIBN (radical initiator) | Dichloromethane or Ether | 0°C to RT | 1-2 hours | 80-90 | Controlled to avoid polybromination |
| Bromomethylation (3-position) | Phosphorus tribromide (PBr3) | Diethyl ether / Dichloromethane (4:1) | 0°C to RT | 40 min | 93 | High yield with ice-cold addition |
| Boc Protection (N-tert-butyl ester) | tert-Butyl chloroformate, triethylamine | Dichloromethane | 0°C to RT | 1-3 hours | 85-90 | Base scavenges HCl formed |
Data adapted from reported syntheses
The confirmation of the successful preparation of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate typically involves:
-
- Molecular ion peaks consistent with the molecular weight (~410 g/mol).
- Fragmentation patterns showing loss of tert-butoxycarbonyl group (~100 Da) confirm the presence of the Boc protecting group.
-
- Characteristic carbamate carbonyl stretch near 1700 cm⁻¹.
- C-Br stretching vibrations observed in the fingerprint region.
The use of PBr3 for bromomethylation yields high purity and yield, with minimal side reactions when the reaction is conducted at low temperatures and under anhydrous conditions.
Radical bromination with NBS is effective for selective bromination at the 5-position, but requires careful stoichiometric control to prevent over-bromination or substitution at undesired positions.
Industrial scale synthesis may employ continuous flow microreactor systems to improve reaction control, scalability, and safety, particularly for handling reactive brominating agents.
Stability studies indicate that the compound is sensitive to moisture and light; storage under inert atmosphere at low temperature (–20°C) in anhydrous solvents is recommended to maintain integrity.
| Preparation Step | Common Reagents | Key Conditions | Yield Range | Advantages | Challenges |
|---|---|---|---|---|---|
| 5-Position Bromination | NBS, AIBN | 0°C to RT, DCM | 80-90% | Regioselective bromination | Over-bromination risk |
| 3-Position Bromomethylation | PBr3 | 0°C, Ether/DCM | Up to 93% | High yield, clean conversion | Sensitive to moisture |
| Boc Protection (N-tert-butyl ester) | tert-butyl chloroformate, TEA | 0°C to RT, DCM | 85-90% | Stabilizes molecule | Requires base control |
The preparation of this compound is well-established through multi-step synthetic protocols involving selective bromination and bromomethylation of indole derivatives, followed by nitrogen protection with a tert-butyl carbamate group. Optimal yields are achieved by careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry. Analytical techniques including NMR, MS, and IR are essential for confirming structure and purity. Advances in continuous flow synthesis offer promising routes for industrial-scale production. The compound’s unique substitution pattern and reactivity make it a valuable intermediate for further synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of debrominated indole derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the indole core play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
tert-Butyl 5-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9b)
- Structure : Position 3 substituent is a nitrovinyl group instead of bromomethyl.
- Reactivity : The nitrovinyl group facilitates Michael additions or Diels-Alder reactions due to its electron-withdrawing nature, whereas the bromomethyl group in the target compound is more suited for alkylation or cross-coupling .
- Synthesis : Prepared via formylation of 5-bromoindole followed by condensation with nitroethane .
tert-Butyl 5-Bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 905710-14-7)
- Structure : Hydroxymethyl group at position 3.
- Properties : Higher polarity and solubility in polar solvents compared to the bromomethyl analog. The hydroxymethyl group can undergo oxidation to carboxylic acids or esterification .
- Applications : Used as a precursor for prodrugs or polymer conjugates due to its hydroxyl functionality .
tert-Butyl 3-((Bromotriphenylphosphoranyl)methyl)-1H-indole-1-carboxylate (III-87)
Variations in Core Heterocycle
tert-Butyl 5-Bromo-3-oxo-2H-indazole-1-carboxylate (CAS 1260782-03-3)
- Structure : Indazole core (two adjacent nitrogen atoms) vs. indole.
- Applications: Potential use in kinase inhibitors due to indazole’s prevalence in medicinal chemistry .
Functional Group Modifications at Position 2
1-tert-Butyl 2-Ethyl 5-Bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate
- Structure : Ethyl carboxylate at position 2 and thiophene carbonyl at position 3.
- Reactivity : The thiophene carbonyl enables π-π stacking interactions, while the dual ester groups offer sites for selective hydrolysis .
- Applications: Building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in anti-HIV drug discovery .
Comparative Data Table
Biological Activity
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a tert-butyl ester group, two bromine atoms, and an indole core. The molecular formula is with a molecular weight of approximately 389.08 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on biomolecules.
- Cellular Processes Disruption : It may disrupt cellular signaling pathways, leading to altered gene expression and cellular functions.
- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis through mitochondrial pathways, suggesting potential anticancer properties.
Antimicrobial Properties
Research indicates that compounds related to indoles exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various pathogens:
- Bacterial Strains : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Infections : The compound shows potential antifungal activity, particularly against species like Candida albicans.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies:
- In vitro Studies : Research has shown that it can inhibit the growth of cancer cell lines such as breast and colon cancer cells. The IC50 values indicate a promising level of potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
These results suggest that this compound may serve as a lead compound in anticancer drug development.
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, researchers screened a series of indole derivatives, including this compound, against various microbial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
Another pivotal study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis and cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
